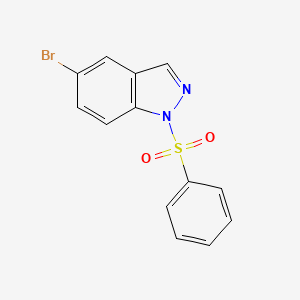

1-(benzenesulfonyl)-5-bromo-1H-indazole

Overview

Description

1-(Benzenesulfonyl)-5-bromo-1H-indazole is a chemical compound that belongs to the class of indazoles, which are bicyclic compounds containing a pyrazole ring fused to a benzene ring The presence of a benzenesulfonyl group and a bromine atom at specific positions on the indazole ring makes this compound unique

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-5-bromo-1H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-indazole, which can be obtained through the bromination of indazole.

Sulfonylation: The 5-bromo-1H-indazole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. .

Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position can participate in palladium-catalyzed cross-coupling reactions. The benzenesulfonyl group slightly deactivates the indazole ring but does not prevent coupling under standard conditions.

Example Reaction:

text1-(Benzenesulfonyl)-5-bromo-1H-indazole + Arylboronic Acid → 1-(Benzenesulfonyl)-5-aryl-1H-indazole

Conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (3:1)

-

Temperature: 80–100°C

-

Time: 12–24 hours

Key Considerations:

-

The reaction proceeds efficiently due to the electron-deficient nature of the aryl bromide .

-

Yields depend on steric hindrance from the benzenesulfonyl group .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom is susceptible to substitution with nucleophiles under activating conditions. The benzenesulfonyl group enhances the electrophilicity of the aryl bromide.

Example Reaction:

textThis compound + Sodium Azide → 1-(Benzenesulfonyl)-5-azido-1H-indazole

Conditions:

-

Nucleophile: NaN₃, KCN, or amines

-

Solvent: DMF or DMSO

-

Temperature: 80–120°C

-

Time: 6–12 hours

Key Considerations:

Functional Group Transformations at the Sulfonamide Group

The benzenesulfonyl group can undergo hydrolysis or displacement under strongly acidic or basic conditions, though this is not typically desired in reactions targeting the bromine.

Example Reaction:

textThis compound + H₂SO₄ (conc.) → 5-Bromo-1H-indazole + Benzenesulfonic Acid

Conditions:

-

Acid: Concentrated H₂SO₄ or HCl

-

Temperature: Reflux (100–120°C)

-

Time: 2–6 hours

Key Considerations:

Cyclization and Ring-Opening Reactions

The compound may participate in cycloaddition or ring-expansion reactions, particularly with dienophiles or strained alkenes.

Example Reaction:

textThis compound + Ethylene Oxide → Fused Indazole-Oxirane Derivative

Conditions:

-

Catalyst: Lewis acids (e.g., AlCl₃)

-

Solvent: Dichloromethane or THF

-

Temperature: 0–25°C

Key Considerations:

Oxidation and Reduction Reactions

The bromine atom can be reduced to a hydrogen atom, while the sulfonamide group remains stable under mild reducing conditions.

Example Reaction:

textThis compound + H₂ (Pd/C) → 1-(Benzenesulfonyl)-1H-indazole

Conditions:

-

Reducing Agent: H₂/Pd-C, NaBH₄

-

Solvent: Ethanol or THF

-

Temperature: 25–50°C

-

Time: 1–4 hours

Key Considerations:

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens (e.g., iodine) via Finkelstein-type reactions.

Example Reaction:

textThis compound + KI → 1-(Benzenesulfonyl)-5-iodo-1H-indazole

Conditions:

-

Halide Source: KI, NaI

-

Catalyst: CuI

-

Solvent: DMF or Acetonitrile

-

Temperature: 100–120°C

Key Considerations:

Mechanistic Insights and Challenges

-

Electronic Effects: The benzenesulfonyl group decreases electron density at the indazole ring, facilitating electrophilic substitutions but requiring harsher conditions for nucleophilic attacks .

-

Steric Hindrance: Bulky substituents on the sulfonamide nitrogen may slow coupling or substitution kinetics .

-

Catalyst Compatibility: Palladium catalysts tolerate the sulfonamide group, but ligand choice (e.g., dppf vs. PPh₃) affects efficiency .

Scientific Research Applications

Medicinal Chemistry

1-(benzenesulfonyl)-5-bromo-1H-indazole has shown potential as a lead compound in drug discovery, particularly for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.85 | Induces apoptosis via mitochondrial pathway |

| This compound | A549 (Lung Cancer) | 1.10 | Inhibits cell proliferation |

Studies have demonstrated that this compound induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, effectively triggering cell death pathways in cancer cells .

The compound is also being investigated for its biological activities beyond anticancer effects. It has shown promise in:

- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.

- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in cancer progression and other diseases.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing biological pathways and mechanisms. Its ability to selectively inhibit certain protein targets makes it an important compound in understanding disease mechanisms.

Case Study 1: Anticancer Activity

A study published in Cancer Letters evaluated the antiproliferative effects of various indazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound demonstrated significant activity with an IC50 value of 0.85 μM against MCF-7 cells, highlighting its potential for therapeutic development .

Case Study 2: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry explored the enzyme inhibition properties of indazole derivatives. The study found that this compound effectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, suggesting its utility in developing treatments for cancer .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-5-bromo-1H-indazole involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: The inhibition of enzymes like carbonic anhydrase can lead to various physiological effects, such as reduced tumor growth in cancer or decreased microbial activity in infections.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-5-bromo-1H-indazole can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 1-(benzenesulfonyl)-3-bromo-1H-pyrrole and benzenesulfonic acid derivatives share structural similarities but differ in their specific functional groups and positions

Uniqueness: The presence of both a benzenesulfonyl group and a bromine atom on the indazole ring makes this compound particularly versatile in synthetic applications. .

Biological Activity

1-(Benzenesulfonyl)-5-bromo-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

This compound is characterized by its indazole core, which is known for its diverse biological properties. The presence of the benzenesulfonyl group enhances its solubility and reactivity, making it a valuable candidate for further pharmacological studies.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research indicates that it may possess antiproliferative effects on cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of indazole derivatives found that this compound exhibited significant antibacterial activity. The minimal inhibitory concentration (MIC) values were determined against multiple clinical strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound shows moderate activity against certain strains, particularly against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent increase in apoptotic cells when tested on 4T1 breast cancer cells. Key findings include:

- Apoptosis Induction : Flow cytometry analysis showed an increase from 3.7% to 53.2% apoptotic cells at concentrations ranging from 0 to 5 µM.

- Protein Expression Modulation : Western blot analysis indicated that treatment with the compound decreased levels of the anti-apoptotic protein Bcl-2 while increasing pro-apoptotic proteins such as Bax and cleaved caspase-3 .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Enzymes : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways, leading to modulation of cell proliferation and apoptosis.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest in cancer cells, contributing to its antiproliferative effects .

Case Studies

Several case studies have reported the synthesis and evaluation of various indazole derivatives, including this compound. These studies typically focus on structure-activity relationships (SAR) to optimize biological activity:

- Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their biological activities. Among them, compounds with similar structural modifications exhibited varying degrees of antibacterial and anticancer activities, highlighting the importance of functional group positioning on efficacy .

- Evaluation Against Drug-resistant Strains : The compound was also tested against multidrug-resistant (MDR) bacterial strains, showing promising results that warrant further investigation into its potential as a lead compound for drug development .

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-bromoindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-11-6-7-13-10(8-11)9-15-16(13)19(17,18)12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHNXFAAAHVVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Br)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001415-31-1 | |

| Record name | 1-(benzenesulfonyl)-5-bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.